molecular formula C12H17NO B1355882 [3-(Cyclopentyloxy)phenyl]methanamine CAS No. 953717-49-2

[3-(Cyclopentyloxy)phenyl]methanamine

Cat. No. B1355882
CAS RN: 953717-49-2
M. Wt: 191.27 g/mol
InChI Key: OGAAAPOGVITPMH-UHFFFAOYSA-N
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Description

“[3-(Cyclopentyloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 953717-49-2 . It has a molecular weight of 191.27 and is in liquid form . The IUPAC name for this compound is [3-(cyclopentyloxy)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for “[3-(Cyclopentyloxy)phenyl]methanamine” is 1S/C12H17NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,13H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[3-(Cyclopentyloxy)phenyl]methanamine” is a liquid . It has a molecular weight of 191.27 . The IUPAC name for this compound is [3-(cyclopentyloxy)phenyl]methanamine .

Scientific Research Applications

Catalytic Applications

  • Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles: Research by Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These derivatives underwent C–H bond activation to create unsymmetrical NCN′ pincer palladacycles with applications in catalysis, demonstrating good activity and selectivity.

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Evaluation of Derivatives: Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds were evaluated for antibacterial and antifungal activities, exhibiting variable degrees of activity (Visagaperumal et al., 2010).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity in Red Light: Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, showing remarkable photocytotoxicity in red light. These complexes were ingested in the nucleus of HeLa and HaCaT cells, potentially useful for cellular imaging and cancer therapy (Basu et al., 2014).

Transfer Hydrogenation Reactions

  • Efficient Transfer Hydrogenation with Ruthenium Complexes: A study by Karabuğa et al. (2015) involved the synthesis of (4-Phenylquinazolin-2-yl)methanamine, used to create N-heterocyclic ruthenium(II) complexes. These complexes were highly effective in transfer hydrogenation reactions, with excellent conversions and high turnover frequency values (Karabuğa et al., 2015).

Anticancer Activity

  • Palladium(II) and Platinum(II) Complexes with Anticancer Activity: Mbugua et al. (2020) reported on new palladium and platinum complexes derived from Schiff base ligands including R-(phenyl)methanamine. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).

Chiral Compounds Synthesis

  • Synthesis of Chiral (Indol‐2‐yl)methanamines: Lood et al. (2015) synthesized (indol-2-yl)methanamines using a 9-phenyl-9-fluorenyl protecting group strategy. These compounds, closely related to tetrahydro-β-carbolines, are important in pharmaceuticals and natural products (Lood et al., 2015).

Catalysis

  • Ruthenium Complex in Cycloisomerization of Alkynols: Research by Liu et al. (2010) involved synthesizing a ruthenium complex with N,N-bis[(pyridin-2-yl)methyl]-[2-(diphenylphosphino)phenyl]methanamine. This complex catalyzed the endo cycloisomerization of alkynols to produce cyclic enol ethers efficiently (Liu et al., 2010).

QSAR Models in Drug Discovery

  • QSAR of Phenoxyphenyl-methanamine Compounds: Mente et al. (2008) conducted a QSAR study on phenoxyphenyl-methanamine (PPMA) class compounds. This research provided insights into the structure-activity relationships of these compounds, useful in drug discovery (Mente et al., 2008).

Safety And Hazards

The safety data sheet for “[3-(Cyclopentyloxy)phenyl]methanamine” suggests that it should be handled with care . In case of inhalation, move the victim into fresh air . If it comes into contact with the skin, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name

(3-cyclopentyloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAAPOGVITPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Cyclopentyloxy)phenyl]methanamine

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